molecular formula C12H17ClFN3O B13728055 3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride

3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No.: B13728055
M. Wt: 273.73 g/mol
InChI Key: MOZBVWMAXSIHPT-UHFFFAOYSA-N
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Description

3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride typically involves the reaction of 3-fluoroaniline with piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting product is then purified and converted into its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its unique reactivity and potential therapeutic effects compared to other piperidine derivatives.

Properties

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.73 g/mol

IUPAC Name

3-amino-N-(3-fluorophenyl)piperidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H16FN3O.ClH/c13-9-3-1-5-11(7-9)15-12(17)16-6-2-4-10(14)8-16;/h1,3,5,7,10H,2,4,6,8,14H2,(H,15,17);1H

InChI Key

MOZBVWMAXSIHPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)F)N.Cl

Origin of Product

United States

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